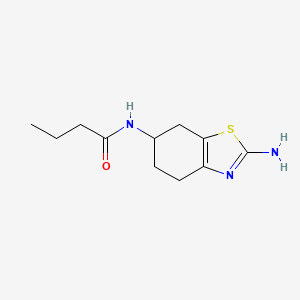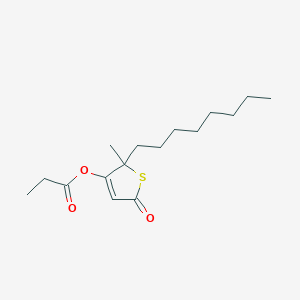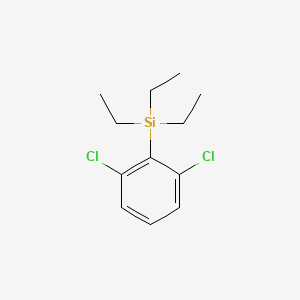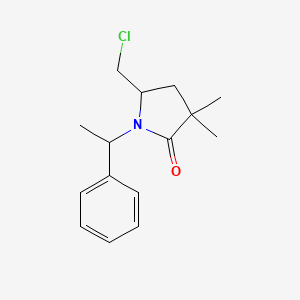![molecular formula C44H52Si B12589211 [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane CAS No. 348168-05-8](/img/structure/B12589211.png)
[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane is a complex organosilicon compound This compound is characterized by its unique structure, which includes two indenyl groups substituted with tert-butylphenyl and methyl or propan-2-yl groups, connected via a dimethylsilane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane typically involves multiple steps:
Formation of Indenyl Precursors: The initial step involves the synthesis of the indenyl precursors. This can be achieved through Friedel-Crafts alkylation of indene with tert-butylbenzene, followed by further functionalization to introduce the methyl and propan-2-yl groups.
Coupling with Dimethylsilane: The functionalized indenyl groups are then coupled with dimethylsilane using a transition metal catalyst, such as palladium or platinum, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the tert-butylphenyl groups, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a ligand in catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism by which [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane exerts its effects is primarily through its interaction with transition metals. The indenyl groups can coordinate with metal centers, facilitating various catalytic reactions. The tert-butylphenyl and dimethylsilane groups provide steric and electronic effects that enhance the stability and reactivity of the metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane
- [4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane
Uniqueness
The uniqueness of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane lies in its dual indenyl groups, which provide enhanced coordination capabilities and stability compared to similar compounds with only one indenyl group. This makes it particularly valuable in catalytic applications where strong and stable metal-ligand interactions are required.
Propiedades
Número CAS |
348168-05-8 |
|---|---|
Fórmula molecular |
C44H52Si |
Peso molecular |
609.0 g/mol |
Nombre IUPAC |
[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane |
InChI |
InChI=1S/C44H52Si/c1-28(2)38-27-40-35(31-20-24-33(25-21-31)44(7,8)9)15-13-17-37(40)42(38)45(10,11)41-29(3)26-39-34(14-12-16-36(39)41)30-18-22-32(23-19-30)43(4,5)6/h12-28,41-42H,1-11H3 |
Clave InChI |
BELAORXGPWIRIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3C(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)

![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)

![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)

![Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-](/img/structure/B12589165.png)


![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)

